

# An In-Depth Technical Guide to 3-((4-Bromophenyl)sulfonyl)azetidine

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## Compound of Interest

Compound Name: 3-((4-Bromophenyl)sulfonyl)azetidine

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## Introduction

**3-((4-Bromophenyl)sulfonyl)azetidine** is a heterocyclic organic compound featuring a central four-membered azetidine ring. This scaffold is of significant interest in medicinal chemistry due to its unique conformational properties and its role as a versatile building block in the design of novel therapeutic agents. The presence of the 4-bromophenylsulfonyl group imparts specific physicochemical characteristics that can influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available scientific data on **3-((4-Bromophenyl)sulfonyl)azetidine**, including its chemical properties, synthesis, and potential applications in drug discovery.

## Chemical and Physical Properties

Azetidines, as a class of compounds, are valued in drug discovery for their ability to introduce conformational rigidity and improve metabolic stability in drug candidates.<sup>[1]</sup> The sulfonyl group, in conjunction with the bromophenyl moiety, can modulate the electronic and lipophilic properties of the molecule, which are critical for its interaction with biological targets.

Property	Value	Reference
CAS Number	1706448-67-0	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO <sub>2</sub> S	[2]
Molecular Weight	276.15 g/mol	[2]
Synonyms	3-[(4-Bromobenzene)sulfonyl]azetidine, 3-(4-bromophenyl)sulfonylazetidine, SB50805	[2][3]

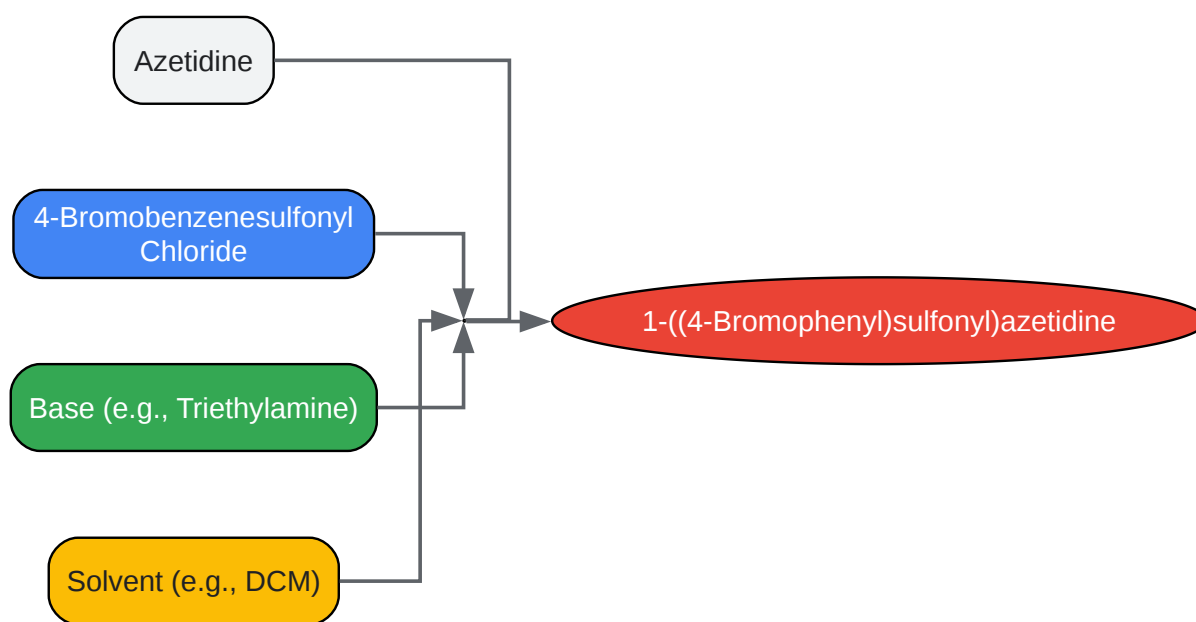
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for **3-((4-Bromophenyl)sulfonyl)azetidine** are not readily available in the reviewed literature. However, for the isomeric compound 1-[(4-bromophenyl)sulfonyl]azetidine (CAS: 530081-57-3), a melting point of 118-120 °C and a boiling point of 369.6 °C at 760 mmHg have been reported.[4]

## Synthesis of Azetidine Scaffolds

While a specific, detailed experimental protocol for the synthesis of **3-((4-Bromophenyl)sulfonyl)azetidine** is not explicitly described in the available literature, general methods for the synthesis of N-sulfonylated and 3-substituted azetidines provide a foundational understanding of its probable synthetic routes. The synthesis of azetidine rings often involves intramolecular cyclization reactions.[5][6]

A plausible synthetic approach could involve the reaction of a suitable 3-substituted azetidine precursor with 4-bromobenzenesulfonyl chloride. The synthesis of the azetidine ring itself can be challenging due to ring strain.[7] Common strategies include the cyclization of 1,3-amino alcohols or the ring expansion of aziridines.[7][8]

The following diagram illustrates a generalized synthetic pathway for N-sulfonylated azetidines, which could be adapted for the synthesis of the 3-substituted isomer.



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Caption: Generalized reaction scheme for the synthesis of 1-((4-bromophenyl)sulfonyl)azetidine.

## Potential Biological Activity and Applications

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The incorporation of an azetidine ring can lead to improved pharmacokinetic properties and metabolic stability.[9] Derivatives of azetidine have been investigated for a wide range of biological activities, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[10]

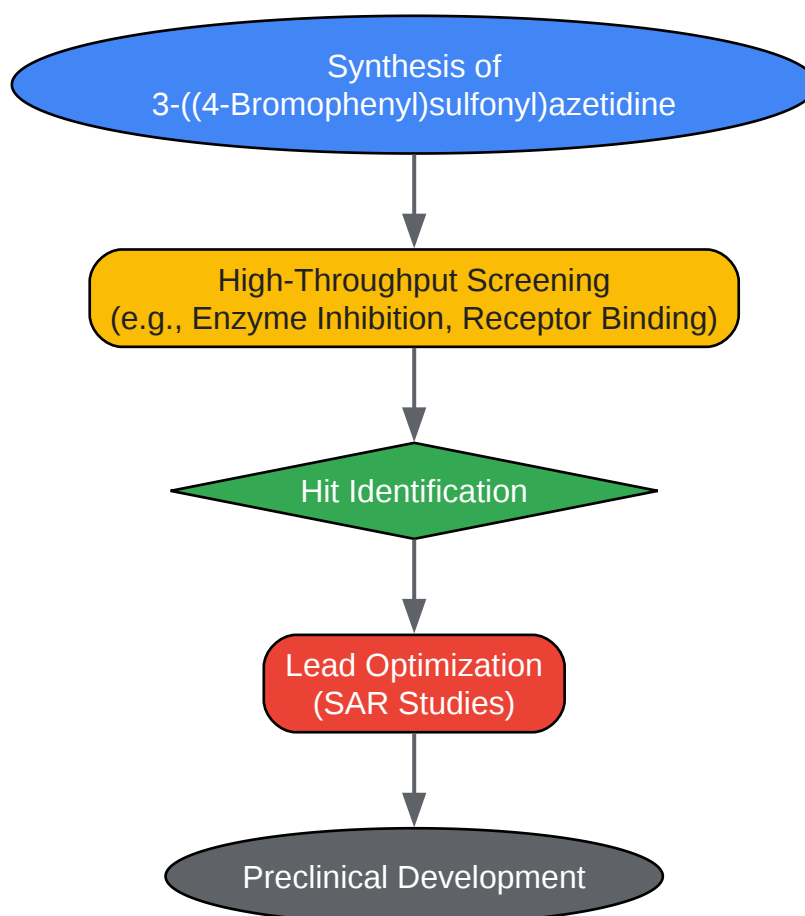
Specifically, N-sulfonylated azetidines and other 3-substituted derivatives have been explored for their potential as:

- **CNS-Targeted Agents:** Azetidine-based scaffolds are being developed for CNS-focused libraries of lead-like molecules.[11] The rigid nature of the azetidine ring can be advantageous in designing ligands for specific receptor subtypes in the central nervous system.

- **Enzyme Inhibitors:** The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.
- **Antimicrobial Agents:** While direct evidence for **3-((4-Bromophenyl)sulfonyl)azetidine** is lacking, related structures containing the 4-bromophenylsulfonyl moiety have been investigated for their antimicrobial and antioxidant properties.[12] For instance, novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[12]

The bromine atom on the phenyl ring also provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[9]

The following diagram illustrates a hypothetical workflow for the screening of **3-((4-Bromophenyl)sulfonyl)azetidine** in a drug discovery program.



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Caption: A potential workflow for the evaluation of **3-((4-Bromophenyl)sulfonyl)azetidine** in drug discovery.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **3-((4-Bromophenyl)sulfonyl)azetidine** are not currently available in the public domain. However, researchers can refer to established methodologies for the synthesis of analogous compounds.

### General Procedure for N-Sulfonylation of Azetidines:

A general procedure for the N-sulfonylation of an azetidine would involve dissolving the azetidine starting material in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to scavenge the hydrochloric acid byproduct. The sulfonyl chloride (in this case, 4-bromobenzenesulfonyl chloride) is then added, often dropwise at a reduced temperature (e.g., 0 °C) to control the reaction exotherm. The reaction is typically stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The workup usually involves washing the organic layer with aqueous solutions to remove excess reagents and byproducts, followed by drying, filtration, and concentration under reduced pressure. The final product is then purified using methods such as column chromatography or recrystallization.

### General Protocol for In Vitro Antimicrobial Susceptibility Testing:

The antimicrobial activity of a compound like **3-((4-Bromophenyl)sulfonyl)azetidine** would typically be evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC). This involves preparing a series of twofold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism (bacterial or fungal strain) is then added to each well. The plates are incubated under appropriate conditions (temperature, time, and atmosphere). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

## Conclusion

**3-((4-Bromophenyl)sulfonyl)azetidine** represents a chemical entity with significant potential in the field of drug discovery. Its structural features, combining the conformationally constrained azetidine ring with the electronically and sterically influential 4-bromophenylsulfonyl group, make it an attractive candidate for the development of novel therapeutic agents. While specific biological data and detailed synthetic protocols for this exact compound are currently limited in the scientific literature, the foundational knowledge of azetidine chemistry and the biological activities of related compounds provide a strong rationale for its further investigation. Future research focused on the efficient synthesis, comprehensive biological evaluation, and exploration of the structure-activity relationships of **3-((4-Bromophenyl)sulfonyl)azetidine** and its analogs is warranted to unlock its full therapeutic potential.

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